N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide. This nomenclature systematically describes its structure:
- Root name : Acetamide indicates the presence of an acetyl group (CH3CO) bonded to an amine.
- Substituents :
- N-cyclopropyl designates a cyclopropane ring attached to the acetamide’s nitrogen.
- The sulfonamido bridge (-SO2-N-) links two aromatic rings: a 4-methoxyphenyl group (aniline derivative with a methoxy substituent at the para position) and a 4-methylphenyl (toluene sulfonyl) group.
Alternative names include (Z)-N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-methylbenzenesulfonamido]ethanimidic acid and the research code WAY-300434. The molecular formula, C19H22N2O4S, confirms the presence of 19 carbon atoms, 22 hydrogens, 2 nitrogens, 4 oxygens, and 1 sulfur.
Molecular Architecture and Functional Group Analysis
The compound’s structure (Fig. 1) integrates multiple functional groups that govern its reactivity and intermolecular interactions:
Table 1: Functional Groups and Their Roles
The SMILES string CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC provides a linear representation of the structure, highlighting connectivity between the tolyl sulfonyl group, central nitrogen, and methoxyphenyl ring. The acetamide backbone (CC(=O)NC2CC2) links the cyclopropylamine to the sulfonamido bridge.
Crystallographic Characterization and Conformational Studies
While crystallographic data for this specific compound remain unpublished, structural analogs and computational models provide insights into its likely conformation. The sulfonamido group typically adopts a tetrahedral geometry around the sulfur atom, with bond angles near 109.5°. Key observations include:
- Planarity of aromatic rings : The 4-methylphenyl and 4-methoxyphenyl groups are expected to lie in perpendicular planes to minimize steric clashes between the methyl and methoxy substituents.
- Torsional flexibility : The N-SO2 bond allows rotation, enabling the compound to adopt multiple conformers in solution.
Molecular dynamics simulations suggest that the cyclopropyl group imposes significant steric hindrance, restricting free rotation around the acetamide’s C-N bond. This rigidity may influence packing efficiency in the solid state, though experimental X-ray diffraction data are needed to confirm this hypothesis.
Tautomeric and Stereochemical Considerations
Tautomerism is not a dominant feature due to the absence of enolizable protons in the sulfonamido or acetamide groups. However, the compound’s imidic acid tautomer, (Z)-N-cyclopropyl-2-[N-(4-methoxyphenyl)-4-methylbenzenesulfonamido]ethanimidic acid, is noted as a synonym, though this form is likely less stable under standard conditions.
Stereochemically, the molecule lacks chiral centers, as confirmed by its InChI key (ZSAMWODPJUVPOC-UHFFFAOYSA-N). The absence of stereoisomers simplifies its synthetic preparation and analytical characterization. Nevertheless, the cyclopropane ring’s strain (bond angles ~60°) introduces unique geometric constraints that differentiate it from non-cyclic analogs.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-11-18(12-4-14)26(23,24)21(13-19(22)20-15-5-6-15)16-7-9-17(25-2)10-8-16/h3-4,7-12,15H,5-6,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAMWODPJUVPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Intermediate Preparation
The synthesis begins with the preparation of the sulfonamide backbone. A common approach involves reacting 4-methoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions. This step typically employs aqueous sodium hydroxide or pyridine as a base to deprotonate the aniline, facilitating nucleophilic attack on the sulfonyl chloride. The reaction is conducted in dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions, yielding N-(4-methoxyphenyl)-4-methylbenzenesulfonamide with >85% purity.
Key Reaction Parameters :
Cyclopropylamine Coupling
The sulfonamide intermediate undergoes alkylation with bromoacetylcyclopropane to introduce the cyclopropyl-acetamide moiety. This step employs potassium carbonate as a base in acetonitrile under reflux (80–85°C) for 12–16 hours. Microwave-assisted synthesis at 100°C for 2 hours has also been reported, improving yields to 91%.
Reaction Mechanism :
Final Acylation
The terminal amine group is acylated using acetic anhydride or acetyl chloride in the presence of triethylamine. This exothermic reaction requires cooling (0–5°C) to prevent over-acylation. The product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined one-pot method eliminates intermediate isolation:
-
Sulfonylation : 4-Methoxyaniline + 4-methylbenzenesulfonyl chloride → sulfonamide intermediate.
-
In situ Alkylation : Direct addition of bromoacetylcyclopropane and K₂CO₃.
-
Acylation : Introduction of acetic anhydride post-alkylation.
Advantages :
Solid-Phase Synthesis
Immobilized 4-methoxyaniline on Wang resin enables iterative coupling:
-
Resin-bound aniline → sulfonamide via on-resin sulfonylation.
-
Cleavage with TFA/water (95:5) yields N-(4-methoxyphenyl)-4-methylbenzenesulfonamide.
Purity : 95–97% (HPLC), ideal for high-throughput screening.
Reaction Optimization Strategies
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 85 |
| Acetonitrile | 37.5 | 91 | 93 |
| DMF | 36.7 | 88 | 90 |
Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of the sulfonamide nitrogen, accelerating alkylation.
Temperature and Catalysis
-
Microwave Assistance : Reduces reaction time from 12 hours to 2 hours (100°C, 300 W).
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases alkylation yield to 94% in biphasic systems.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5 µm, 250 × 4.6 mm | Acetonitrile/water (70:30) | 8.2 | 98.5 |
| UPLC-MS | BEH C18, 1.7 µm | 0.1% Formic acid in ACN/H₂O | 3.7 | 99.1 |
Industrial-Scale Production
Batch Process Optimization
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Nitrogen
The sulfonamide nitrogen serves as a reactive site for nucleophilic substitution, enabling the formation of new derivatives. Key findings include:
-
Alkylation Reactions : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ at 60°C to yield N-alkylated products.
Example: Reaction with benzyl bromide produces N-benzyl derivatives with 85% yield after 6 hours.
-
Arylation : Coupling with aryl boronic acids via Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) generates biaryl sulfonamides at 80°C .
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | N-Methyl derivative | 78 |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 4h | N-Benzyl derivative | 85 |
| 4-Bromophenyl-Bpin | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12h | N-(4-Biphenyl) derivative | 65 |
Oxidation of the Sulfonamide Moiety
The sulfonamide group undergoes oxidation under controlled conditions:
-
DMSO-Mediated Oxidation : In microwave-assisted reactions with DMSO as both solvent and oxidant (160°C, 15 min), the sulfonamide’s ethynyl group is oxidized to a ketone, forming N-sulfonyl-2-aryloxoacetamides .
This reaction proceeds via zwitterionic intermediates, confirmed by DFT calculations .
Table 2: Oxidation Outcomes
| Oxidant | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|
| DMSO | 160°C | 15 min | N-Sulfonyl-2-aryloxoacetamide | 78 |
| mCPBA | RT | 24h | Sulfone derivative | 45 |
Hydrolysis and Stability
The acetamide and sulfonamide bonds exhibit pH-dependent hydrolysis:
-
Acidic Hydrolysis : In 6M HCl at 100°C, the acetamide group hydrolyzes to carboxylic acid (t₁/₂ = 2h).
-
Basic Hydrolysis : Under NaOH (1M, 80°C), the sulfonamide bond cleaves, releasing 4-methoxyphenylamine (yield: 92%).
Acylation and Deacylation
The acetamide moiety participates in acylation reactions:
-
N-Acylation : Reacts with acetyl chloride in pyridine to form di-acetamide derivatives (yield: 70%).
-
Enzyme-Catalyzed Deacylation : Susceptible to hydrolysis by esterases (e.g., porcine liver esterase), producing free amine intermediates.
Cyclopropane Ring Reactivity
The cyclopropyl group undergoes ring-opening under strain:
-
Acid-Catalyzed Ring Opening : In H₂SO₄/EtOH, the cyclopropane ring opens to form allylic sulfonamides (yield: 60%).
-
Radical Addition : Reacts with bromine under UV light to generate dibrominated products.
Mechanistic Insights from Comparative Studies
A comparison with structurally related sulfonamides highlights unique reactivity patterns:
Scientific Research Applications
Antimicrobial Applications
N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide may exhibit antibacterial properties, particularly through interactions with bacterial enzymes like dihydropteroate synthase, which is crucial in folate biosynthesis. Studies indicate that compounds with similar structures have shown effective antibacterial activity against resistant strains of bacteria, highlighting the potential of this compound as a new antibiotic lead.
Case Study: Interaction with Dihydropteroate Synthase
Preliminary molecular docking studies could be employed to evaluate the binding affinity of this compound with dihydropteroate synthase. Such studies would elucidate its mechanism of action and efficacy against various bacterial targets.
Anti-inflammatory Properties
Sulfonamide derivatives are known for their anti-inflammatory effects. The presence of the cyclopropyl moiety in this compound may enhance its stability and reactivity, potentially leading to significant anti-inflammatory activity.
Research Insights
Research has shown that similar compounds can inhibit inflammatory pathways by blocking the activity of pro-inflammatory mediators. Future studies on this compound could focus on its ability to modulate inflammatory responses in vitro and in vivo.
Anticancer Potential
Emerging evidence suggests that sulfonamide derivatives can possess anticancer properties. The structural complexity of this compound may allow it to interact with various cellular targets involved in cancer progression.
Case Study: Cytotoxicity Testing
In vitro cytotoxicity assays could be performed against various cancer cell lines (e.g., MCF-7, HepG2) to assess the anticancer potential of this compound. Previous studies on related sulfonamide compounds have demonstrated promising results, indicating that this compound may also exhibit selective cytotoxicity against cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)Acetamide Derivatives
The simplest analog is 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (), which replaces the sulfonamido and cyclopropyl groups with a sulfanyl linkage and an aminophenyl moiety. Key differences include:
- Bioactivity : The sulfanyl-linked compound () was synthesized for antimicrobial testing, whereas the sulfonamido group in the target compound may enhance specificity for sulfonamide-binding enzymes (e.g., carbonic anhydrases) .
| Property | Target Compound | 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
|---|---|---|
| Core Structure | Sulfonamido-acetamide | Sulfanyl-acetamide |
| Substituents | Cyclopropyl, 4-methylphenyl | 2-Aminophenyl |
| Potential Applications | Enzyme inhibition, metabolic stability | Antimicrobial activity |
Benzothiazole-Based Acetamides
European Patent EP3348550A1 () discloses benzothiazole derivatives such as N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide . Comparative analysis reveals:
- Heterocyclic Influence : Benzothiazole rings confer π-π stacking capability and rigidity, unlike the cyclopropyl group in the target compound, which offers steric bulk without aromaticity.
- Electronic Effects : Methoxy groups on both compounds enhance electron-donating properties, but the 4-methylphenyl sulfonamido group in the target compound may create a more hydrophobic binding pocket compared to benzothiazole derivatives .
| Property | Target Compound | N-(6-Methoxybenzothiazole-2-yl)-2-(4-Methoxyphenyl)Acetamide |
|---|---|---|
| Core Structure | Sulfonamido-acetamide | Benzothiazole-acetamide |
| Aromaticity | Limited (cyclopropyl) | High (benzothiazole) |
| Hydrophobicity | Moderate (4-methylphenyl) | Moderate (methoxybenzothiazole) |
Sulfonamido-Alkyne Derivatives
describes (Z)-N-(2-(3-((N-(4-hydroxybut-2-en-1-yl)-4-methylphenyl)sulfonamido)prop-1-yn-1-yl)phenyl)acetamide (1d) , which shares the sulfonamido-acetamide backbone but incorporates an alkyne and hydroxybutenyl group. Key distinctions:
- Reactivity : The alkyne in 1d enables click chemistry modifications, whereas the cyclopropyl group in the target compound prioritizes stability.
- Solubility : The hydroxybutenyl chain in 1d increases hydrophilicity, contrasting with the lipophilic 4-methylphenyl group in the target compound .
Research Findings and Implications
- Target Compound Advantages :
- Limitations: No direct biological data are available for the target compound, unlike its analogs (e.g., antimicrobial activity in ). Synthetic complexity of the cyclopropyl-sulfonamido linkage may limit scalability compared to simpler acetamides.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-cyclopropyl-2-((N-(4-methoxyphenyl)-4-methylphenyl)sulfonamido)acetamide, and what parameters critically influence yield and purity?
- Methodological Answer : The compound’s synthesis typically involves sulfonamide coupling between a cyclopropylacetamide core and a substituted benzene sulfonyl chloride. Critical parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions during sulfonamide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .
- NMR spectroscopy : and NMR confirm substituent integration and electronic environments. For example, the cyclopropyl group shows characteristic upfield shifts at δ 0.8–1.2 ppm .
- FT-IR : Validates functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. For poor solubility, use surfactants (e.g., Tween-80) or co-solvents (PEG-400) .
- Stability studies : Conduct HPLC-UV at 25°C and 4°C over 24–72 hours to assess degradation under assay conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., cyclooxygenase-2). Focus on sulfonamide’s hydrogen-bonding potential with active-site residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, guiding SAR studies .
Q. What experimental approaches resolve contradictions in reported biological activities of sulfonamido acetamide derivatives?
- Methodological Answer :
- Standardized bioassays : Replicate studies using identical cell lines (e.g., HEK-293 for cytotoxicity) and controls to minimize variability .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Crystallographic comparison : Overlay SC-XRD structures of analogs to assess conformational flexibility impacting activity .
Q. How do substituents on the phenyl ring (e.g., methoxy vs. methyl) influence physicochemical and pharmacological properties?
- Methodological Answer :
- Comparative synthesis : Synthesize analogs with substituents at para (4-methoxy) vs. meta (3-methyl) positions and compare logP (HPLC) and permeability (Caco-2 assays) .
- QSAR modeling : Correlate electronic (Hammett constants) or steric (Taft parameters) effects with bioactivity data .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic sulfonylation steps .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC values?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
